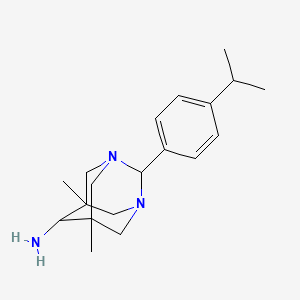

(1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine

Description

Properties

IUPAC Name |

5,7-dimethyl-2-(4-propan-2-ylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3/c1-13(2)14-5-7-15(8-6-14)16-21-9-18(3)10-22(16)12-19(4,11-21)17(18)20/h5-8,13,16-17H,9-12,20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLHPXCMDYPSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to maintain stereochemistry. Key methods include:

- Multi-step Synthetic Routes : Utilizing various reagents and catalysts to achieve the desired structural configuration.

- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are employed to confirm the structure and purity of the synthesized compound.

Potential Applications

The potential applications of (1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine may include:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Exploration as a lead compound for drug development targeting various diseases. |

| Material Science | Investigation into its properties for use in polymer chemistry or as a stabilizing agent. |

| Biotechnology | Utilization in enzyme inhibition studies or as a probe for biological interactions. |

Case Studies and Research Findings

While specific case studies on this compound are scarce due to its recent emergence in research contexts, insights can be drawn from related compounds:

- Anticancer Studies : Research has indicated that similar diazaadamantane derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications on the diazaadamantane core could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

- Neuroactive Compounds : Investigations into structurally related compounds have revealed their potential in modulating neurotransmitter systems, suggesting that this compound could be explored for neuroprotective effects.

Mechanism of Action

The mechanism of action of (1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A : (5S,7R)-2-(1-benzyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-amine

- Core Structure : Shares the 1,3-diazatricyclo[3.3.1.1³,⁷]decane backbone with the target compound.

- Substituents :

- Position 2 : 1-benzylindol-3-yl group (aromatic indole fused with benzyl).

- Positions 5 and 7 : Methyl groups (same as target).

- Calculated Properties: Hydrogen bond acceptors (HBA): 3 Hydrogen bond donors (HBD): 1 LogD (pH 5.5): 5.5

Compound B : [(4R)-4-amino-3,3-dimethylpiperidin-1-yl][(1S,3R,5R,6Z,7S)-3-phenyl-6-(2-phenylethylidene)adamantan-1-yl]methanone

- Core Structure: Adamantane fused with a phenylethylidene group and linked to a piperidine-methanone moiety.

- Substituents :

- Adamantane Position 3 : Phenyl group.

- Adamantane Position 6 : 2-phenylethylidene (unsaturated hydrocarbon chain).

- Properties :

- Chiral centers: 3

- Aromatic bonds: 12

Target Compound :

- Core Structure: 1,3-diazaadamantane (distinct from Compound B’s adamantane-methanone hybrid).

- Substituents :

- Position 2 : 4-isopropylphenyl (less sterically hindered than Compound A’s benzylindole).

- Positions 5 and 7 : Methyl groups (common in both Compound A and target).

Physicochemical and Bioactive Properties

Key Observations :

Lipophilicity : Compound A’s LogD (5.5) suggests moderate lipophilicity, likely influencing membrane permeability. The target’s 4-isopropylphenyl may increase lipophilicity further.

Steric Effects : Compound B’s phenylethylidene group introduces conformational rigidity, whereas the target’s isopropylphenyl offers a balance of bulk and flexibility.

Methodological Insights for Bioactivity Comparison

While direct bioactivity data for the target compound are unavailable, provides a framework for evaluating antimicrobial activity via MIC assays . Similar 1,3-dioxolane derivatives in exhibited MIC values ranging from 4.8–5000 µg/mL against bacterial and fungal strains, suggesting that structural features like aromatic substituents and stereochemistry critically influence potency. Computational similarity metrics (e.g., Tanimoto and Dice indexes) from could quantify structural overlap between the target and known bioactive compounds, guiding virtual screening efforts .

Biological Activity

The compound (1R,2S,3S,5R,6S,7S)-2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a member of the diazaadamantane family, characterized by its unique stereochemistry and structural rigidity. This compound has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological properties.

Potential Pharmacological Effects

- Anticancer Activity : Some diazaadamantane derivatives have been studied for their anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or disrupting mitotic processes .

- Neuroprotective Effects : There is evidence suggesting that certain diazaadamantanes may possess neuroprotective qualities. This activity could be attributed to their ability to modulate neurotransmitter systems or inhibit neuroinflammatory pathways.

- Antimicrobial Properties : Related compounds have displayed antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Studies and Research Findings

While specific case studies on the compound are scarce, the following findings from related research provide insights into its potential biological activities:

The precise mechanism of action for This compound remains to be elucidated. However, it is hypothesized that its activity may involve:

- Interaction with specific protein targets within cells.

- Modulation of signaling pathways related to cell proliferation and apoptosis.

- Potential binding to neurotransmitter receptors or ion channels.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can stereochemical control be achieved?

Methodological Answer:

The synthesis of diazaadamantane derivatives typically involves cycloaddition or substitution reactions on an adamantane backbone. For example, 2-substituted 5,7-dimethyl-1,3-diazaadamantanes have been synthesized using aldehydes or ketones to introduce substituents at the C2 position . Stereochemical control is critical due to the compound’s six stereocenters. A stepwise approach using chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) can enforce stereochemistry. For instance, describes the synthesis of adamantane derivatives via nucleophilic substitution (yields 11–51%) with rigorous NMR characterization to confirm stereochemical integrity . Key steps include:

- Stereochemical verification : Use -NMR coupling constants and NOE experiments to confirm spatial arrangements.

- Purification : Chiral HPLC or recrystallization to isolate enantiomerically pure forms .

Basic: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during characterization?

Methodological Answer:

Discrepancies in NMR data often arise from solvent effects, impurities, or dynamic conformational changes. To resolve these:

- Cross-validation : Compare experimental -NMR and -NMR data with computational predictions (e.g., DFT calculations) .

- Advanced techniques : Employ 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, used - correlations to resolve overlapping peaks in a structurally similar 1,3-dioxolane derivative .

- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous stereochemical confirmation .

Basic: What in vitro models are appropriate for initial bioactivity screening?

Methodological Answer:

- Antimicrobial activity : Use the microbroth dilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans). achieved MICs as low as 4.8 µg/mL for adamantane derivatives .

- Neural/anti-inflammatory assays : Test inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage models or measure neural plasticity markers (e.g., BDNF) in neuronal cell lines .

Advanced: How does stereochemistry influence biological activity, and how can this be systematically studied?

Methodological Answer:

- Enantiomer comparison : Synthesize and isolate all stereoisomers (e.g., via chiral chromatography) and test their bioactivity separately. For example, demonstrated that stereochemical variations in adamantane derivatives significantly altered anti-inflammatory potency .

- Computational docking : Map enantiomer binding affinities to target proteins (e.g., enzymes, receptors) using molecular dynamics simulations .

- SAR analysis : Correlate stereochemical features (e.g., axial vs. equatorial substituents) with activity trends across a series of analogs .

Advanced: How can molecular modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Target identification : Use machine learning to predict targets based on structural similarity to known bioactive molecules (e.g., kinase inhibitors) .

- Docking studies : Employ software like AutoDock Vina or Schrödinger Suite to model binding poses. Validate predictions with experimental data (e.g., SPR binding assays) .

- Quantum mechanics : Calculate electron density maps to identify reactive sites for functionalization .

Advanced: What strategies are effective for designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric replacement : Substitute the 4-isopropylphenyl group with metabolically stable moieties (e.g., fluorinated aromatics) to enhance metabolic stability .

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce lipophilicity, improving solubility. achieved this via acetamide derivatives .

- Pro-drug approaches : Modify the amine group to a carbamate or phosphate ester for targeted release .

Advanced: How can researchers address low synthetic yields or scalability challenges?

Methodological Answer:

- Reaction optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C), and temperatures. reported yields of 11–51% for adamantane derivatives, suggesting room for improvement .

- Flow chemistry : Transition from batch to continuous flow synthesis to enhance reproducibility and scale-up .

- Byproduct analysis : Use LC-MS to identify and mitigate side reactions (e.g., dimerization) .

Advanced: What analytical methods are critical for stability studies under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.